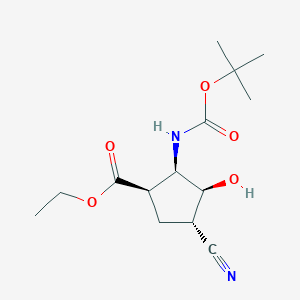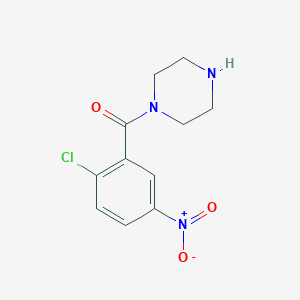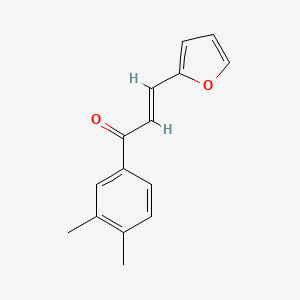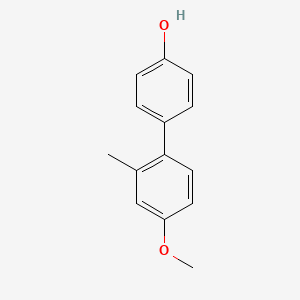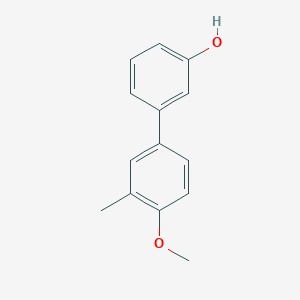
3-(2-Methoxy-5-methylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxy-5-methylphenyl)phenol, 95% (3-MMPP) is an organic compound that belongs to the phenol class of compounds. It is a white to off-white crystalline solid with a melting point of 137-140°C. 3-MMPP has a variety of applications, ranging from pharmaceuticals to industrial chemicals. It is also used in scientific research as a reagent or catalyst in various reactions.
科学的研究の応用
3-(2-Methoxy-5-methylphenyl)phenol, 95% is a versatile reagent and catalyst in various reactions, such as the synthesis of aryl amines, the synthesis of aryl sulfonamides, and the synthesis of aryl halides. It is also used in the synthesis of heterocyclic compounds, such as indoles, quinolines, and pyridines. In addition, 3-(2-Methoxy-5-methylphenyl)phenol, 95% is used as a catalyst in the synthesis of polymers, such as polyurethanes and polyesters. It is also used in the synthesis of pharmaceutical compounds, such as antibiotics and anti-inflammatory drugs.
作用機序
The mechanism of action of 3-(2-Methoxy-5-methylphenyl)phenol, 95% is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which can react with other compounds to form complexes. These complexes can then undergo further reactions to form the desired products. In addition, it is believed that 3-(2-Methoxy-5-methylphenyl)phenol, 95% can act as a nucleophile, which can react with other compounds to form covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Methoxy-5-methylphenyl)phenol, 95% are not well understood. However, it is known that the compound can act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. In addition, 3-(2-Methoxy-5-methylphenyl)phenol, 95% has been shown to have antioxidant and anti-inflammatory activities, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
The main advantage of using 3-(2-Methoxy-5-methylphenyl)phenol, 95% in laboratory experiments is its low cost and availability. In addition, the compound is relatively stable and can be stored for long periods of time. However, it is important to note that 3-(2-Methoxy-5-methylphenyl)phenol, 95% is a strong acid and can be corrosive to some materials. Therefore, it should be handled with care and appropriate safety precautions should be taken when using the compound in experiments.
将来の方向性
The potential future directions for 3-(2-Methoxy-5-methylphenyl)phenol, 95% research include the development of new synthesis methods, the exploration of its mechanism of action, the investigation of its biochemical and physiological effects, and the development of new applications. In addition, further research could be done to explore the potential therapeutic uses of 3-(2-Methoxy-5-methylphenyl)phenol, 95%, such as its potential use as an anti-inflammatory or antioxidant agent. Finally, further research could be done to explore the potential toxicity of 3-(2-Methoxy-5-methylphenyl)phenol, 95% and to determine the safe levels of exposure.
合成法
3-(2-Methoxy-5-methylphenyl)phenol, 95% can be synthesized in several ways, including the reaction of 2-methoxy-5-methylphenol with aqueous sodium hydroxide, the reaction of 2-methoxy-5-methylphenol with carbon dioxide, and the reaction of 2-methoxy-5-methylphenol with sulfuric acid. The reaction of 2-methoxy-5-methylphenol with sodium hydroxide is the most commonly used method for synthesizing 3-(2-Methoxy-5-methylphenyl)phenol, 95%. This reaction is carried out in aqueous solution at a temperature of 80-90°C. The reaction produces a white precipitate of 3-(2-Methoxy-5-methylphenyl)phenol, 95%, which is then filtered, washed, and dried to yield the desired product.
特性
IUPAC Name |
3-(2-methoxy-5-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-6-7-14(16-2)13(8-10)11-4-3-5-12(15)9-11/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMOQBAVOJBDKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653586 |
Source


|
| Record name | 2'-Methoxy-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxy-5-methylphenyl)phenol | |
CAS RN |
1175976-25-6 |
Source


|
| Record name | 2'-Methoxy-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


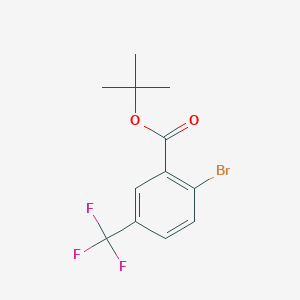

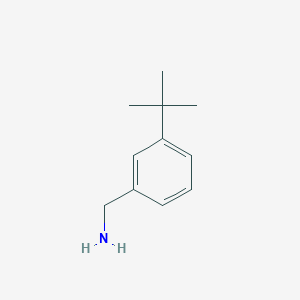
![(1R,2R,3R,5R)-(2-tert-Butoxycarbonylamino)-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid](/img/structure/B6356618.png)
![Ethyl (1R*,2R*,4S*,5S*)-4-(benzyloxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6356620.png)
![(1R,2R,3S,5R)-(2-tert-Butoxycarbonylamino)-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid](/img/structure/B6356628.png)
